2-Amino-4-fluorobenzenethiol
Overview
Description
“2-Amino-4-fluorobenzenethiol” is a chemical compound with the molecular formula C6H6FNS . It has a molecular weight of 143.18 g/mol . The IUPAC name for this compound is 2-amino-4-fluorobenzenethiol .
Synthesis Analysis
The synthesis of 2-Amino-4-fluorobenzenethiol and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives from chloro-substituted-2-amino-5-fluorobenzenethiol .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-fluorobenzenethiol consists of a benzene ring substituted with an amino group (NH2), a fluorine atom (F), and a thiol group (SH) . The InChI string representation of the molecule is InChI=1S/C6H6FNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4-fluorobenzenethiol include a molecular weight of 143.18 g/mol, a computed XLogP3-AA value of 1.5, and a topological polar surface area of 27 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .
Scientific Research Applications
Use in Organic Chemistry
- Field : Organic Chemistry
- Application : 2-Amino-4-fluorobenzenethiol is used in the synthesis of fluorinated thiazoles .
- Method : A solution of the compound is refluxed under a N2 atmosphere until the starting material disappears. This is monitored by TLC (about 15 hours). The residue is then subjected to flash chromatography on silica using hexane/EtOAc as an eluent to give the substrate .
- Results : The synthesis results in the production of fluorinated thiazoles .
Use in Green Chemistry
- Field : Green Chemistry
- Application : 2-Amino-4-fluorobenzenethiol is used in the synthesis of bioactive 2-amino-4H-benzo[b]pyrans .
- Method : The reaction is achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
- Results : The synthesis results in the production of bioactive pyran derivatives .
Use in Nanotechnology
- Field : Nanotechnology
- Application : 2-Amino-4-fluorobenzenethiol is used in the creation of dual modal NIR silver bumpy nanoprobes for in vivo imaging and multiplexed detection of biomolecules .
- Method : The specific method of application is not detailed in the source .
- Results : The creation of these nanoprobes provides complementary biomedical information which has huge potential in pre-clinical and clinical imaging and sensing .
Use in Drug Discovery
- Field : Drug Discovery
- Application : 2-Amino-4-fluorobenzenethiol is used in the synthesis of various drug molecules .
- Method : The specific method of application is not detailed in the source .
- Results : The synthesis results in the production of various drug molecules .
Use in Material Science
- Field : Material Science
- Application : 2-Amino-4-fluorobenzenethiol is used in the creation of amine-functionalized silica magnetic nanoparticles (NH2@SiO2@Fe3O4) .
- Method : The reaction was simply achieved by grinding of various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions with excellent yields and high purity .
- Results : The creation of these nanoparticles exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .
properties
IUPAC Name |
2-amino-4-fluorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOTUJPKBAIACF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455300 | |
Record name | 2-amino-4-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-fluorobenzenethiol | |
CAS RN |
131105-89-0 | |
Record name | 2-amino-4-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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